molecular formula C23H43N9O6 B3029642 Ala-Arg-Pro-Ala-Lys CAS No. 73549-32-3

Ala-Arg-Pro-Ala-Lys

Cat. No. B3029642
CAS RN: 73549-32-3
M. Wt: 541.6 g/mol
InChI Key: JOCMUACTOZLBLC-WOYTXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ala-Arg-Pro-Ala-Lys” is a peptide composed of five amino acids: Alanine (Ala), Arginine (Arg), Proline (Pro), Alanine (Ala), and Lysine (Lys). Peptides are short chains of amino acids linked by peptide bonds. They play various roles in the body, including acting as hormones, neurotransmitters, and cell signaling molecules .


Synthesis Analysis

Peptides like “Ala-Arg-Pro-Ala-Lys” can be synthesized using solid-phase peptide synthesis (SPPS), a common method for peptide synthesis . The process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble resin particles. The peptide Ala-Arg-Pro-Ala-Lys can be synthesized using 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase strategy .


Chemical Reactions Analysis

Peptides undergo various chemical reactions, most notably the formation and breaking of peptide bonds. The formation of a peptide bond is a dehydration synthesis reaction, where a water molecule is removed. The breaking of a peptide bond, on the other hand, is a hydrolysis reaction, where a water molecule is added .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by its amino acid composition. For example, peptides rich in certain amino acids like Ala, Arg, Gly, Pro, Trp, and Val are positively selected under guanine-cytosine (GC) pressure .

Scientific Research Applications

Thrombolytic Activities

Ala-Arg-Pro-Ala-Lys (ARPAK), also known as P6A, and its analogs demonstrate significant thrombolytic activities. The Pro-Ala-Lys (PAK) sequence within ARPAK is crucial for this activity. Zhao et al. (2007) synthesized ARPAK and its analogs, assessing their thrombolytic properties both in vitro and in vivo. They found that the beta-turn structure formed by PAK is essential for thrombolytic activity, suggesting a plasminogen-dependent pathway for thrombolysis (Zhao et al., 2007).

Another study by Zhao et al. (2004) explored the sequence specificity of Pro-Ala-Lys-OH for thrombolytic activities in P6A and related oligopeptides. The study confirmed that specific amino acid compositions and sequences in Pro-Ala-Lys-OH are crucial for thrombolytic activities, indicating its role as a pharmacophore in P6A and related peptides (Zhao et al., 2004).

Metabolites and Bioassays

Zhao et al. (2003) identified several metabolites of ARPAK, such as Arg-Pro-Ala-Lys-OH and Pro-Ala-Lys-OH, using HPLC/ESI/MS from in vivo blood samples. They found that certain metabolites exhibited significant thrombolytic activity, suggesting the importance of specific sequences in ARPAK for its biological activity (Zhao et al., 2003).

Interaction with Protein Kinase C

O'Brian et al. (1984) studied the interaction of a synthetic peptide, containing a similar sequence to ARPAK, with protein kinase C. They found that peptides with multiple basic residues followed by Ala-Ser can be substrates for phosphorylation by protein kinase C, indicating a potential role of similar sequences in protein interactions (O'Brian et al., 1984).

Safety And Hazards

The safety and hazards associated with a peptide depend on its specific properties. According to a Material Safety Data Sheet for a similar peptide, precautions should be taken to avoid inhalation and contact with skin and eyes. The peptide should be stored in a cool, dry place .

Future Directions

The future directions for research on “Ala-Arg-Pro-Ala-Lys” could include further investigation of its properties and potential applications. For example, amino acid-rich peptides have been identified as promising future antibiotics due to their potency against antibiotic-resistant bacteria .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCMUACTOZLBLC-WOYTXXSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N9O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ala-Arg-Pro-Ala-Lys

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ala-Arg-Pro-Ala-Lys
Reactant of Route 2
Ala-Arg-Pro-Ala-Lys
Reactant of Route 3
Ala-Arg-Pro-Ala-Lys
Reactant of Route 4
Ala-Arg-Pro-Ala-Lys
Reactant of Route 5
Ala-Arg-Pro-Ala-Lys
Reactant of Route 6
Ala-Arg-Pro-Ala-Lys

Citations

For This Compound
92
Citations
M Zhao, C Wang, J Liu, K Zhou, S Peng - Bioorganic & medicinal chemistry, 2004 - Elsevier
… -OH (1) and related peptides, in the present paper the 5 Lys of Ala-Arg-Pro-Ala-Lys-OH (1) … side chain was introduced into the N-terminal of Ala-Arg-Pro-Ala-Lys-OH (1). We hope that …
Number of citations: 15 www.sciencedirect.com
M Zhao, C Wang, Y Wu, K Zhou… - Preparative Biochemistry …, 2004 - Taylor & Francis
… ‐3‐carboxylic acid modified H‐Ala‐Arg‐Pro‐Ala‐Lys‐OH and its … thrombolytic activity of H‐Ala‐Arg‐Pro‐Ala‐Lys‐OH and its … of the metabolites of H‐Ala‐Arg‐Pro‐Ala‐Lys‐OH and the …
Number of citations: 7 www.tandfonline.com
M Zhao, C Wang, J Yang, J Liu, Y Xu, Y Wu… - Bioorganic & medicinal …, 2003 - Elsevier
… /MS from the in vivo blood of Ala-Arg-Pro-Ala-Lys-OH (P6A) … from the in vivo blood of Ala-Arg-Pro-Ala-Lys-OH received mice. … the comparable potency to Ala-Arg-Pro-Ala-Lys-OH, and …
Number of citations: 17 www.sciencedirect.com
X Ren, G Cui, M Zhao, C Wang… - The Journal of Physical …, 2008 - ACS Publications
… In such an effort, fibrin(ogen) Bβ chain was incubated with plasmin and led to finding the thrombolytic product H-Ala-Arg-Pro-Ala-Lys (P6A). (6-11) Afterward, from P6A metabolites, H-…
Number of citations: 11 pubs.acs.org
TGP Saldeen, WW Nichols, K Saldeen… - Journal of …, 1994 - journals.lww.com
Peptide 6A, a degradation of B [beta] chain of fibrinogen, is known to increase coronary and femoral blood flow. In this study, we examined the effects of peptide 32, an analogue of …
Number of citations: 1 journals.lww.com
M Yang, G Cui, M Zhao, C Wang, L Wang, H Liu… - International Journal of …, 2008 - Elsevier
The complexation of Cu(II) with previously synthesized thrombolytic peptides, Pro-Ala-Lys (6), Arg-Pro-Ala-Lys (7), Ala-Arg-Pro-Ala-Lys (8), Gly-Arg-Pro-Ala-Lys (9) and Gln-Arg-Pro-Ala-…
Number of citations: 17 www.sciencedirect.com
B Gerdin, G Lindeberg, U Ragnarsson… - … et Biophysica Acta (BBA …, 1983 - Elsevier
… From plasmin-degraded fibrinogen we have previously isolated two peptides with an effect on microvascular permeability [3], namely a pentapeptide, Ala-Arg-Pro-Ala-Lys, termed 6A …
Number of citations: 13 www.sciencedirect.com
RGG Andersson, K Saldeen, T Saldeen - Thrombosis Research, 1983 - Elsevier
… ABSTRACT A pentapeptide derived from fibrin(ogen), Ala-Arg-Pro-Ala-Lys, is known to increase microvascular permeability. This peptide induced dilation of bovine mesenteric arteries …
Number of citations: 37 www.sciencedirect.com
M Belew, B Gerdin, LE Larsson, G Lindeberg… - … et Biophysica Acta (BBA …, 1980 - Elsevier
… Peptide 6A is a pentapeptide and has the sequence Ala-Arg-Pro-Ala-Lys and 6D an undecapeptide with the sequence Ser-Gln-Leu-Gln-Lys-Val-Pro-Pro-Glu-Trp-Lys [ 7]. Results of our …
Number of citations: 16 www.sciencedirect.com
DF Kern, K Saldeen, T Saldeen, AB Malik - Thrombosis research, 1986 - Elsevier
We examined the effects of the 5 amino acid fibrin(ogen)-degradation product Ala-Arg-Pro-Ala-Lys (Peptide 6A) on pulmonary hemodynamics and vascular permeability in the isolated-…
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.